4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
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Overview
Description
4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, a chlorinated benzoyl group, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps:
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Formation of the Pyrrolidine Intermediate: : The initial step involves the synthesis of the pyrrolidine intermediate. This can be achieved through the reaction of 5-chloro-2-methoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction.
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Coupling with Pyrimidine: : The pyrrolidine intermediate is then coupled with 2-methylpyrimidine. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired ether linkage.
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Purification: : The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the purification processes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
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Reduction: : Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
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Substitution: : The chloro group in the benzoyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in substitution reactions, often under reflux conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the pyrrolidine and pyrimidine rings suggests potential interactions with nucleic acids or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylimidazole: Contains an imidazole ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of 4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs. The presence of both a pyrrolidine and a pyrimidine ring in the same molecule is relatively rare, potentially offering distinct advantages in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine, identified by its CAS number 2097891-65-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, supported by relevant data and research findings.
Structural Characteristics
The molecular formula of this compound is C17H18ClN3O3 with a molecular weight of 347.8 g/mol. The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a chloro-methoxybenzoyl group, which may influence its interaction with biological targets.
Property | Value |
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Molecular Formula | C17H18ClN3O3 |
Molecular Weight | 347.8 g/mol |
CAS Number | 2097891-65-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of the pyrrolidine and pyrimidine intermediates. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with pyrrolidine under controlled conditions to form the benzoylated pyrrolidine intermediate, which is then reacted with a suitable pyrimidine derivative.
Antimicrobial Activity
Research studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effective inhibition of growth at specific concentrations.
Anticancer Properties
In vitro studies indicate that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit certain kinases involved in cancer progression, thereby offering a therapeutic avenue for targeted cancer therapies.
Case Studies
- Antibacterial Efficacy : A study conducted on various derivatives demonstrated that compounds structurally related to this compound showed promising antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Apoptotic Induction : In a controlled laboratory setting, treatment of MCF-7 cells with the compound resulted in a significant increase in apoptotic markers compared to untreated controls, indicating its potential role in cancer therapy.
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. The presence of the chloro and methoxy groups enhances lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular proteins or enzymes.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-11-19-7-5-16(20-11)24-13-6-8-21(10-13)17(22)14-9-12(18)3-4-15(14)23-2/h3-5,7,9,13H,6,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPZDMFMNJITGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.